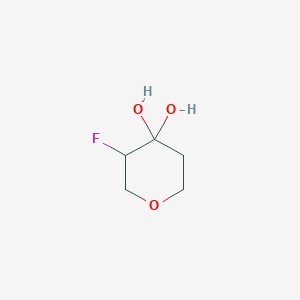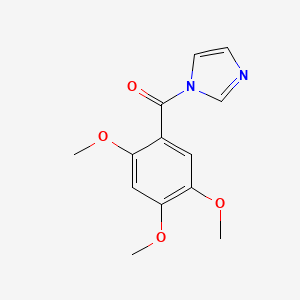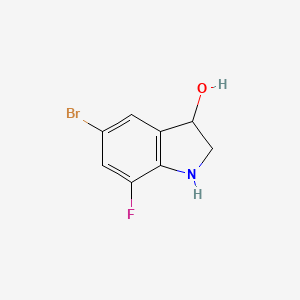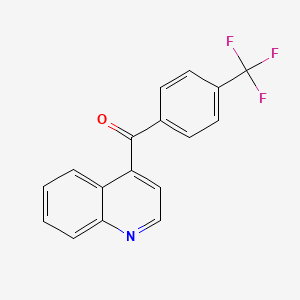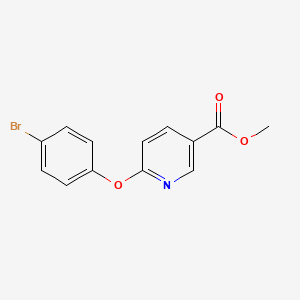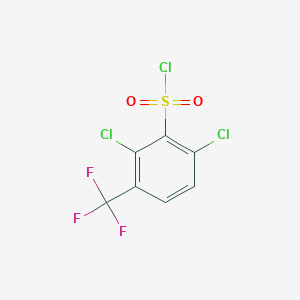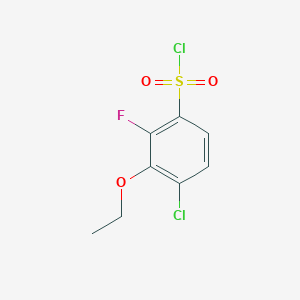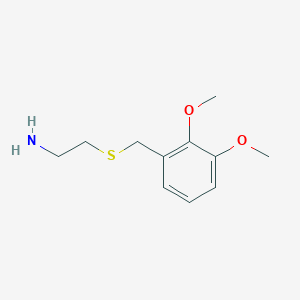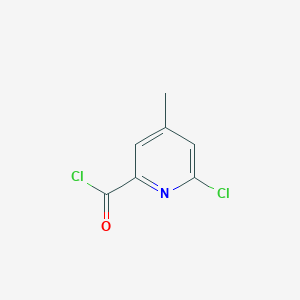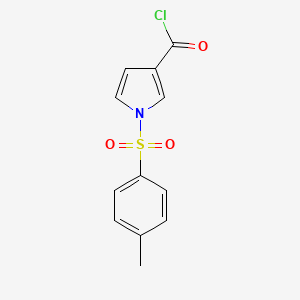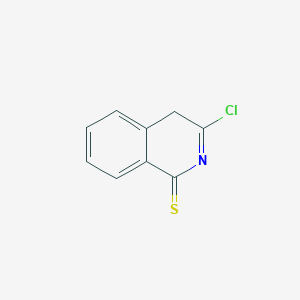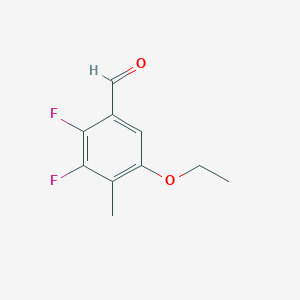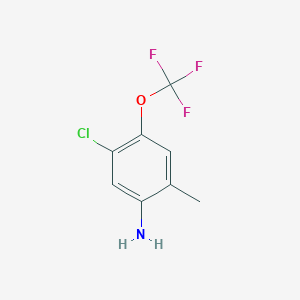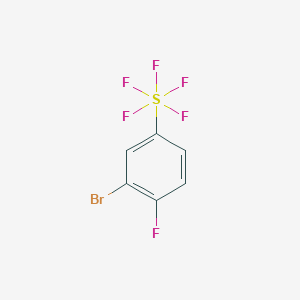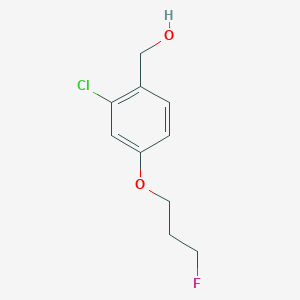
(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-fluoropropoxy)phenyl)methanol, also known as 3-Fluoro-2-chlorophenoxypropane-1-methanol, is a versatile and valuable molecule with a wide range of applications in organic synthesis, medicinal chemistry, and pharmacology. This molecule is an important building block for many pharmaceuticals and organic compounds due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Palladium-Catalyzed C-H Halogenation : (6-Amino-2-chloro-3-fluorophenyl)methanol, a related compound, is prepared through palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder conditions, higher yields, better selectivity, and practicality over traditional approaches (Sun, Sun, & Rao, 2014).
Methanolysis of S-Aryl Methylphosphonothioates : The kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, with phenyl substituents like 4-chloro and 4-fluoro, were studied, demonstrating potential methodologies for decontamination purposes (Dhar, Edwards, & Brown, 2011).
Antitubercular Activities : Synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduction to methanols, including derivatives with 4-chloro-4'-fluorobutyrophenone, showed significant antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).
Fluoride-Mediated Anodic α-Methoxylation : The anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol with fluoride ion mediation provided a method for α-methoxylated product synthesis, with potential for synthetic applications (Furuta & Fuchigami, 1998).
Analytical and Physical Chemistry Applications
Refractive Indices Study : The refractive indices of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, a similar compound, in methanol and benzene mixtures were measured, providing insights into the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).
Photophysical Properties : The photophysical properties of 1,3,5-triarylpyrazolines in methanol were studied, demonstrating a “receptor1-fluorophore-spacer-receptor2” format with potential applications in molecular logic devices (ZammitRamon et al., 2015).
Molecular Interactions and Crystal Packing : A study of crystal packing in derivatives containing 1,2,4-oxadiazol moiety with chloro and fluoro substitutions revealed the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).
Propiedades
IUPAC Name |
[2-chloro-4-(3-fluoropropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c11-10-6-9(14-5-1-4-12)3-2-8(10)7-13/h2-3,6,13H,1,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBELPGWRJUQXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCF)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

